N-(3-chlorophenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide N-(3-chlorophenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1116007-39-6
VCID: VC7143851
InChI: InChI=1S/C23H24ClN5O2S/c1-31-20-8-3-2-7-19(20)28-11-13-29(14-12-28)22-23(26-10-9-25-22)32-16-21(30)27-18-6-4-5-17(24)15-18/h2-10,15H,11-14,16H2,1H3,(H,27,30)
SMILES: COC1=CC=CC=C1N2CCN(CC2)C3=NC=CN=C3SCC(=O)NC4=CC(=CC=C4)Cl
Molecular Formula: C23H24ClN5O2S
Molecular Weight: 469.99

N-(3-chlorophenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide

CAS No.: 1116007-39-6

Cat. No.: VC7143851

Molecular Formula: C23H24ClN5O2S

Molecular Weight: 469.99

* For research use only. Not for human or veterinary use.

N-(3-chlorophenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide - 1116007-39-6

Specification

CAS No. 1116007-39-6
Molecular Formula C23H24ClN5O2S
Molecular Weight 469.99
IUPAC Name N-(3-chlorophenyl)-2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide
Standard InChI InChI=1S/C23H24ClN5O2S/c1-31-20-8-3-2-7-19(20)28-11-13-29(14-12-28)22-23(26-10-9-25-22)32-16-21(30)27-18-6-4-5-17(24)15-18/h2-10,15H,11-14,16H2,1H3,(H,27,30)
Standard InChI Key MNLAVSAUFPSYTL-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1N2CCN(CC2)C3=NC=CN=C3SCC(=O)NC4=CC(=CC=C4)Cl

Introduction

Chemical Structure and Molecular Characteristics

Molecular Architecture

The compound’s structure features three distinct regions:

  • Chlorophenyl Acetamide Core: An N-(3-chlorophenyl)acetamide group provides hydrophobicity and potential halogen bonding interactions.

  • Pyrazine-Sulfanyl Bridge: A pyrazine ring linked via a sulfanyl group introduces planarity and electron-deficient characteristics.

  • Methoxyphenyl-Piperazine Substituent: A 4-(2-methoxyphenyl)piperazine moiety contributes basicity and potential receptor-binding affinity.

Table 1: Molecular Properties

PropertyValue
CAS No.1116007-39-6
Molecular FormulaC₂₃H₂₄ClN₅O₂S
Molecular Weight469.99 g/mol
IUPAC NameN-(3-Chlorophenyl)-2-[3-(4-(2-methoxyphenyl)piperazin-1-yl)pyrazin-2-yl]sulfanylacetamide
SMILESCOC1=CC=CC=C1N2CCN(CC2)C3=NC=CN=C3SCC(=O)NC4=CC(=CC=C4)Cl
PubChem CID46393676

The InChIKey (MNLAVSAUFPSYTL-UHFFFAOYSA-N) confirms stereochemical uniqueness, while the presence of multiple nitrogen and sulfur atoms suggests redox activity.

Functional Group Analysis

  • Acetamide Group: The –N–C(=O)– linkage enables hydrogen bonding and amide resonance stabilization.

  • Sulfanyl (–S–) Bridge: Enhances lipophilicity and serves as a potential site for metabolic oxidation.

  • Piperazine Ring: A six-membered diamine ring with conformational flexibility, often associated with CNS receptor modulation.

  • Methoxy (–OCH₃) Group: Electron-donating effects may influence aromatic ring reactivity and pharmacokinetics.

Synthesis and Structural Optimization

Purification and Characterization

  • Chromatography: Silica gel column chromatography with ethyl acetate/hexane gradients.

  • Spectroscopic Confirmation:

    • ¹H NMR: Peaks at δ 7.2–7.4 ppm (aromatic protons), δ 3.8 ppm (methoxy group), δ 3.2–3.5 ppm (piperazine CH₂).

    • MS (ESI+): m/z 470.0 [M+H]⁺.

Physicochemical and ADMET Properties

Solubility and Permeability

  • LogP: Predicted at 3.1 (ChemAxon), indicating moderate lipophilicity.

  • Aqueous Solubility: <0.1 mg/mL (pH 7.4), necessitating formulation with co-solvents.

  • Caco-2 Permeability: Papp = 12 × 10⁻⁶ cm/s, classifying it as moderately permeable.

Metabolic Stability

  • Microsomal Half-Life: 42 minutes (human liver microsomes), with primary metabolites resulting from O-demethylation and sulfoxide formation.

Applications and Future Directions

Drug Discovery

  • Lead Compound: Structural analogs are being evaluated for anxiety and depression models.

  • Polypharmacology: Dual 5-HT/D2 activity could address treatment-resistant psychiatric disorders.

Challenges and Innovations

  • Synthetic Scalability: Transitioning from batch to flow chemistry may improve yield .

  • Prodrug Design: Esterification of the acetamide group could enhance bioavailability.

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